molecular formula C5H10NO+ B14667311 Morpholinium, 4-methylene- CAS No. 45508-78-9

Morpholinium, 4-methylene-

Cat. No.: B14667311
CAS No.: 45508-78-9
M. Wt: 100.14 g/mol
InChI Key: SZBJQTYXKFRUAY-UHFFFAOYSA-N
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Description

Morpholinium, 4-methylene-: is a derivative of morpholine, an organic chemical compound characterized by a heterocyclic structure containing both amine and ether functional groups. Morpholinium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The 4-methylene derivative introduces a methylene group at the fourth position of the morpholinium ring, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholinium, 4-methylene- typically involves the reaction of morpholine with formaldehyde under controlled conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of morpholinium, 4-methylene- follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Morpholinium, 4-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methylene group to other functional groups.

    Substitution: The methylene group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Morpholinium, 4-methylene- is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, morpholinium derivatives are studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Medicine: Morpholinium, 4-methylene- and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, morpholinium compounds are used as solvents, catalysts, and intermediates in the production of various chemicals. Their stability and reactivity make them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of morpholinium, 4-methylene- involves its interaction with specific molecular targets, such as enzymes and receptors. The methylene group at the fourth position enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context . Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Uniqueness: Morpholinium, 4-methylene- is unique due to the presence of the methylene group at the fourth position, which significantly alters its chemical properties and reactivity compared to other morpholine derivatives

Properties

IUPAC Name

4-methylidenemorpholin-4-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO/c1-6-2-4-7-5-3-6/h1-5H2/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBJQTYXKFRUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[N+]1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463624
Record name Morpholinium, 4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45508-78-9
Record name Morpholinium, 4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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